2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine ring substituted at the 4-position by a 3,5-difluorobenzenesulfonyl group. The 1,8-naphthyridine scaffold is known for its electron-deficient aromatic system, enabling diverse interactions with biological targets such as enzymes and receptors . The sulfonyl group enhances solubility and stability, while the fluorine atoms at the 3,5-positions of the benzene ring likely improve metabolic resistance and binding specificity through hydrophobic and electrostatic interactions .
Properties
IUPAC Name |
2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c20-15-10-16(21)12-17(11-15)27(25,26)24-8-5-13(6-9-24)18-4-3-14-2-1-7-22-19(14)23-18/h1-4,7,10-13H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCNLAQUFCWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activities, and therapeutic applications.
Structural and Functional Comparison Table
Key Observations
Core Structure Variations :
- The 1,8-naphthyridine core in the target compound and Goxalapladib contrasts with the 1,7-naphthyridine in ’s derivative. The 1,8-isomer’s electron-deficient nature may favor interactions with polar enzymatic pockets, whereas 1,7-naphthyridines could exhibit altered binding kinetics due to nitrogen positioning .
- Indole-based analogs like DMPI () lack the naphthyridine scaffold but share piperidine substitutions, suggesting piperidinyl groups are critical for targeting bacterial or eukaryotic pathways .
Substituent Impact :
- Sulfonyl vs. Acetamide Groups : The target compound’s 3,5-difluorobenzenesulfonyl group likely confers stronger hydrogen-bonding capacity and stability compared to Goxalapladib’s acetamide and trifluoromethyl biphenyl moieties, which prioritize lipophilicity for membrane penetration in atherosclerosis .
- Fluorine Positioning : Both the target compound and 2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine () utilize 3,5-difluoro substitution, a common strategy to enhance binding to aromatic residues in target proteins. The methyl group in the latter may reduce polarity, favoring blood-brain barrier penetration .
Goxalapladib’s application in atherosclerosis highlights the versatility of 1,8-naphthyridines in cardiovascular drug development, driven by substituent-driven target specificity .
Synergistic Effects :
- DMPI and CDFII () demonstrate that piperidine-substituted compounds can act as synergists, enhancing the efficacy of existing antibiotics. This underscores the scaffold’s adaptability across disease contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
